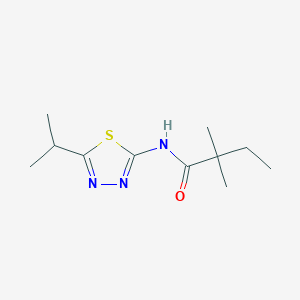![molecular formula C17H19ClO5 B5706279 isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, also known as CPOA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve inhibition of protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate may also interact with other cellular targets, leading to its observed effects on cancer cell growth.
Biochemical and Physiological Effects
isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have a variety of biochemical and physiological effects in vitro, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of protein kinase CK2 activity. However, its effects in vivo have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its ability to selectively inhibit protein kinase CK2 and its potential as a tool for studying the role of this enzyme in cancer cells. However, its limitations include its relatively low potency and selectivity compared to other CK2 inhibitors, as well as its potential toxicity and lack of in vivo efficacy.
Orientations Futures
For research on isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate include further investigation of its mechanism of action and potential use as a tool for studying protein kinase CK2 in cancer cells. Additionally, studies aimed at improving the potency and selectivity of isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, as well as exploring its potential in vivo efficacy, may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process involving the reaction of 6-chloro-4-propyl-2H-chromen-2-one with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to yield isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate.
Applications De Recherche Scientifique
Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, potentially through its ability to induce apoptosis or programmed cell death. isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has also been investigated for its potential use as a tool for studying the role of the enzyme protein kinase CK2 in cancer cells.
Propriétés
IUPAC Name |
propan-2-yl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO5/c1-4-5-11-6-16(19)23-14-8-15(13(18)7-12(11)14)21-9-17(20)22-10(2)3/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZLANQKYBFIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)

![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)




![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)

